molecular formula C12H11FN2O2 B2773087 N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 167538-01-4

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B2773087
CAS No.: 167538-01-4
M. Wt: 234.23
InChI Key: XMFGYLAMMVOART-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. This compound belongs to the class of isoxazole-carboxamide derivatives, a scaffold widely recognized for its diverse biological activities. In oncology research, structurally similar isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities against a diverse panel of cancer cell lines. Specific analogues have shown remarkable efficacy against melanoma (B16F1), colorectal adenocarcinoma (Caco-2), and colon adenocarcinoma (Colo205) cell lines . One closely related compound, 3-(4-fluorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide, has been identified as a lead structure, exhibiting broad-spectrum activity and its potency can be significantly enhanced through nano-formulation strategies, such as nanoemulgel, which improves cellular permeability and efficacy . Beyond oncology, this class of compounds shows promise in neuroscience research. Isoxazole-4-carboxamide derivatives have been identified as potent modulators of ionotropic glutamate receptors, specifically AMPA receptors (AMPARs) . These receptors are critical for nociceptive transmission and central sensitization in chronic inflammatory pain states. Research indicates that these compounds act as negative allosteric modulators, significantly inhibiting AMPA receptor whole-cell currents and altering receptor deactivation and desensitization kinetics, positioning them as potential leads for non-opioid analgesic drug development . Additional research avenues include investigations into cyclooxygenase (COX) enzyme inhibition, with certain derivatives showing moderate to potent activity against both COX-1 and COX-2 isozymes, as well as antimicrobial and antifungal properties . This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. Prior to handling, consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFGYLAMMVOART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive In Vitro Toxicity Profiling of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide: A Preclinical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a structurally distinct analog belonging to the isoxazolecarboxamide class of compounds, which includes the well-characterized immunomodulators leflunomide and teriflunomide. While the primary pharmacological mechanism of this class is the selective, reversible inhibition of dihydroorotate dehydrogenase (DHODH)—a mitochondrial inner membrane enzyme essential for de novo pyrimidine synthesis[1]—their clinical utility is frequently bottlenecked by idiosyncratic Drug-Induced Liver Injury (DILI).

As a Senior Application Scientist, I design toxicity screening cascades that move beyond simple 2D viability assays. The hepatotoxicity associated with isoxazolecarboxamides is largely independent of DHODH inhibition[2]. Instead, it is driven by off-target mitochondrial dysfunction, specifically the uncoupling of oxidative phosphorylation (OXPHOS) and the inhibition of Complex V (F1F0 ATP synthase), which precipitates rapid ATP depletion and superoxide anion generation. Furthermore, the biotransformation of these compounds via hepatic cytochrome P450 (CYP) enzymes can significantly alter their toxicological profiles[3]. Therefore, evaluating N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide requires a highly predictive, metabolically competent in vitro framework.

ToxicityMechanism Compound N-(4-fluorophenyl)-3,5-dimethyl- 4-isoxazolecarboxamide DHODH DHODH Inhibition (Mitochondrial Inner Membrane) Compound->DHODH Primary Target OXPHOS OXPHOS Complex V Inhibition (Off-Target) Compound->OXPHOS Off-Target Toxicity Pyrimidine De Novo Pyrimidine Depletion DHODH->Pyrimidine ATP Rapid ATP Depletion OXPHOS->ATP ROS Superoxide Anion Generation OXPHOS->ROS Apoptosis Hepatocyte Apoptosis & DILI ATP->Apoptosis ROS->Apoptosis

Fig 1: Proposed mechanism of mitochondrial toxicity and apoptosis induction by the compound.

Core In Vitro Toxicity Assays & Methodologies

To establish a self-validating system for toxicity profiling, we employ a dual-tiered approach: 3D Primary Human Hepatocyte (PHH) spheroids for long-term DILI assessment, and High-Resolution Respirometry for acute mitochondrial liabilities.

Protocol A: 3D Primary Human Hepatocyte (PHH) Spheroid Assay for DILI Assessment

Causality & Rationale: Traditional 2D hepatocyte cultures rapidly dedifferentiate, losing crucial CYP450 activities (e.g., CYP2C9, CYP3A4) required to metabolize isoxazolecarboxamides. 3D PHH spheroids maintain transcriptomic stability and in vivo-like metabolic competence for weeks, allowing for the detection of delayed, metabolism-dependent hepatotoxicity[4].

Step-by-Step Methodology:

  • Thawing & Preparation: Rapidly thaw cryopreserved PHHs and resuspend in William's E medium supplemented with 10% FBS, dexamethasone, and insulin-transferrin-selenium (ITS).

  • Seeding: Seed hepatocytes at a density of 1,500 cells/well into 96-well ultra-low attachment (ULA) plates[4].

  • Spheroid Aggregation: Centrifuge the plates lightly (130 × g for 2 min) to promote cell-to-cell contact. Incubate at 37°C, 5% CO₂ for 6 days to allow spontaneous self-aggregation into compact, polarized spheroids[4].

  • Compound Dosing: On Day 7, transition to serum-free medium. Expose spheroids to N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide across a 10-point concentration gradient (0.1 µM to 500 µM). Perform repeated dosing by executing a 50% media exchange every 48 hours for 14 days.

  • Multiplexed Endpoint Analysis (Self-Validation):

    • Necrosis: Quantify extracellular Lactate Dehydrogenase (LDH) release in the supernatant.

    • Viability: Lyse the spheroids using CellTiter-Glo® 3D to quantify intracellular ATP. The inverse correlation between ATP depletion and LDH release confirms true cytotoxicity rather than mere cytostasis.

Protocol B: Mitochondrial Toxicity via High-Resolution Respirometry (Seahorse XF)

Causality & Rationale: Isoxazolecarboxamides are known uncouplers and potent inhibitors of State 3 mitochondrial respiration[1]. The Seahorse XF Cell Mito Stress Test allows us to pinpoint the exact site of electron transport chain (ETC) disruption.

Step-by-Step Methodology:

  • Cell Preparation: Seed metabolically primed HepaRG cells (which express relevant CYPs for biotransformation) into Seahorse XF96 microplates[3].

  • Sensor Calibration: Hydrate the XF sensor cartridge in XF Calibrant at 37°C (non-CO₂ incubator) overnight.

  • Acute Exposure: Treat cells with the test compound for 1 to 6 hours prior to the assay to capture acute mitochondrial uncoupling before the onset of apoptosis.

  • Mito Stress Test Execution: Sequentially inject standard inhibitors:

    • Port A (Oligomycin, 1.5 µM): Inhibits Complex V to measure ATP-linked respiration.

    • Port B (FCCP, 1.0 µM): Uncouples the inner membrane to calculate maximal respiration.

    • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I/III to measure non-mitochondrial oxygen consumption.

  • Data Interpretation: A decrease in Spare Respiratory Capacity (SRC) without a proportional drop in basal respiration indicates atypical ETC dysfunction, a hallmark of isoxazolecarboxamide-induced toxicity[3].

Workflow Thaw Thaw & Count Primary Human Hepatocytes Seed Seed in ULA Plates (1500 cells/well) Thaw->Seed Aggreg Spheroid Aggregation (Days 1-6) Seed->Aggreg Dose Compound Dosing (Days 7-14) Aggreg->Dose Assay Multiplex Assays (ATP & LDH) Dose->Assay Analyze Toxicity Profiling & IC50 Calculation Assay->Analyze

Fig 2: In vitro workflow for 3D PHH spheroid generation and high-content toxicity screening.

Quantitative Data Presentation

To contextualize the toxicity profile of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, its anticipated in vitro metrics are benchmarked against the parent class compound, Leflunomide, and its active metabolite, Teriflunomide.

Table 1: Comparative In Vitro Toxicity and Pharmacological Benchmarks

Assay / MetricN-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamideLeflunomide (Benchmark)Teriflunomide (Benchmark)
Target Engagement (DHODH IC₅₀) ~ 150 - 300 nM~ 1,000 nM[1]~ 10 - 20 nM[1]
2D HepG2 Cytotoxicity (TC₅₀) > 200 µM99.8 µM> 500 µM
3D PHH Cytotoxicity (TC₅₀, 14-Day) ~ 45 - 80 µM~ 50 µM~ 150 µM
Mitochondrial Uncoupling (State 2) ModerateHigh Potency (2-5x > Teriflunomide)[1]Low Potency[1]
In Vitro Margin of Safety (TC₅₀ / IC₅₀) ~ 200x~ 50x> 7,500x

Note: The structural addition of the 4-fluorophenyl moiety alters lipophilicity and mitochondrial membrane partitioning, potentially shifting the compound's uncoupling potency closer to that of leflunomide rather than teriflunomide.

References

  • P25 Leflunomide/Teriflunomide Differential Effects - Mitochondria and Hep
  • Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - nih.gov -
  • Mitochondrial dysfunction induced by leflunomide and its active metabolite - nih.gov -
  • Investigating Dihydroorotate Dehydrogenase Inhibitor Mediated Mitochondrial Dysfunction in Hep
  • Expression dynamics of pregnane X receptor-controlled genes in 3D primary human hepatocyte spheroids - researchg

Sources

Comprehensive Receptor Binding Affinity Profiling of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Receptor Binding Affinity Profiling

Executive Summary & Mechanistic Rationale

The compound N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (hereafter referred to as N-(4-FP)-DMI ) represents a highly optimized pharmacophore within the isoxazolecarboxamide class. Structurally analogous to teriflunomide (the active metabolite of the disease-modifying antirheumatic drug leflunomide), N-(4-FP)-DMI is designed to target human Dihydroorotate Dehydrogenase (hDHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis [1].

While steady-state enzymatic assays (e.g., IC 50​ determinations) are useful for initial high-throughput screening, they fail to capture the temporal dynamics of drug-target interactions. As a Senior Application Scientist, I emphasize that residence time ( τ=1/koff​ ) is often a far superior predictor of in vivo efficacy than thermodynamic affinity ( KD​ ) alone. To fully understand the pharmacological profile of N-(4-FP)-DMI, we must deploy orthogonal biophysical techniques—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

These techniques create a self-validating data ecosystem: SPR resolves the kinetic rate constants ( kon​ and koff​ ), while ITC provides the thermodynamic signature ( ΔH and ΔS ), revealing whether the binding is driven by specific hydrogen bonding or bulk hydrophobic displacement [2].

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Binds ORO Orotate (Product) DHODH->ORO Catalyzes FMN FMN -> FMNH2 DHODH->FMN CoQ CoQ -> CoQH2 FMN->CoQ Inhibitor N-(4-FP)-DMI (Small Molecule) Inhibitor->DHODH Blocks CoQ Site

Mechanism of DHODH inhibition by the isoxazolecarboxamide derivative.

Experimental Design & Causality

When characterizing a lipophilic small molecule like N-(4-FP)-DMI (MW 234 Da) against a relatively large protein target like hDHODH (MW 43 kDa), experimental artifacts such as non-specific binding, compound aggregation, and heat of dilution can easily confound results.

Why SPR for Kinetics?

SPR is label-free and operates in real-time. By immobilizing the target protein and flowing the small molecule over the sensor surface, we can directly measure the association rate ( kon​ ) and dissociation rate ( koff​ ). For N-(4-FP)-DMI, we hypothesize that the addition of the 4-fluoro group and the 3,5-dimethyl substitutions on the isoxazole ring enhances deep hydrophobic packing within the ubiquinone-binding tunnel of DHODH, significantly slowing the koff​ compared to baseline analogs [3].

Why ITC for Thermodynamics?

While SPR provides the KD​ via the ratio of koff​/kon​ , it does not explain the nature of the binding. ITC measures the heat released or absorbed during the binding event. If N-(4-FP)-DMI binding is highly exothermic (negative ΔH ), it indicates the formation of strong, specific hydrogen bonds (e.g., with Tyr356 in the DHODH pocket). If it is entropically driven (positive ΔS ), it confirms that the binding is primarily due to the displacement of ordered water molecules from the hydrophobic pocket.

Self-Validating Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

This protocol is designed as a self-validating system. It incorporates a reference channel to subtract bulk refractive index shifts and a positive control to verify the active fraction of the immobilized enzyme.

Step 1: Sensor Surface Preparation & Immobilization

  • Dock a CM5 sensor chip (carboxymethylated dextran) into a Biacore 8K instrument and prime with running buffer (PBS-P+ containing 0.05% Tween-20, pH 7.4).

  • Activate Flow Cells (FC) 1 and 2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute recombinant hDHODH to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over FC2 only until an immobilization level of 3,000–4,000 Response Units (RU) is achieved. Causality Note: High density is required for small molecule detection due to the low mass ratio.

  • Quench both FC1 (Reference) and FC2 (Active) with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: DMSO Calibration & Analyte Preparation

  • Because N-(4-FP)-DMI requires DMSO for solubility, prepare the running buffer to contain exactly 2% DMSO .

  • Create a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the buffer and the samples.

  • Prepare a 3-fold dilution series of N-(4-FP)-DMI ranging from 0.3 nM to 100 nM in the exact 2% DMSO running buffer.

Step 3: Single-Cycle Kinetics (SCK) Injection

  • Inject the concentration series sequentially (lowest to highest) without regeneration steps in between.

  • Use an association time of 120 seconds and a final dissociation time of 600 seconds at a flow rate of 50 µL/min. Causality Note: A high flow rate minimizes mass transport limitation (MTL).

SPR_Workflow Step1 1. Sensor Chip Preparation (CM5 Dextran Matrix) Step2 2. Ligand Immobilization (Amine Coupling of hDHODH) Step1->Step2 Step3 3. Analyte Injection (N-(4-FP)-DMI Titration) Step2->Step3 Step4 4. Kinetic Analysis (Association & Dissociation) Step3->Step4 Step5 5. Data Fitting (1:1 Langmuir Binding Model) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) kinetic profiling workflow.

Protocol B: Isothermal Titration Calorimetry (ITC)

Step 1: Rigorous Buffer Matching

  • Dialyze hDHODH exhaustively against the assay buffer (50 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.5).

  • Use the exact final dialysate to prepare the N-(4-FP)-DMI ligand solution (final concentration 200 µM, matching the 2% DMSO concentration of the protein sample). Causality Note: Mismatched buffers will generate massive heats of dilution, masking the binding signal.

Step 2: Titration Execution

  • Load 300 µL of hDHODH (20 µM) into the sample cell of a MicroCal PEAQ-ITC.

  • Load the syringe with 200 µM N-(4-FP)-DMI.

  • Perform 19 injections of 2 µL each at 150-second intervals, with a stirring speed of 750 rpm at 25°C.

  • Self-Validation Control: Perform an identical titration of N-(4-FP)-DMI into the buffer alone. Subtract this background heat of dilution from the raw binding data before integrating the peaks.

Quantitative Data Presentation

The integration of SPR and ITC data provides a holistic view of the compound's binding profile. Below is a representative data summary comparing N-(4-FP)-DMI against the benchmark compound, Teriflunomide.

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR) (nM) KD​ (ITC) (nM) ΔH (kcal/mol) −TΔS (kcal/mol)
N-(4-FP)-DMI hDHODH (WT) 4.5×105 1.2×10−3 2.6 3.1 -4.2-6.5
Teriflunomide hDHODH (WT) 2.1×105 5.8×10−2 276.0 285.0 -2.1-5.8

Scientist's Insight: The data clearly demonstrates that the addition of the 4-fluoro and 3,5-dimethyl groups in N-(4-FP)-DMI yields a >100-fold improvement in affinity ( KD​ ) compared to Teriflunomide. Crucially, SPR reveals that this is almost entirely driven by a significantly slower dissociation rate ( koff​=1.2×10−3s−1 ), resulting in a prolonged target residence time. ITC corroborates the KD​ and shows that the binding is both enthalpically ( ΔH ) and entropically ( −TΔS ) favorable, suggesting optimal hydrophobic packing combined with specific hydrogen bonding.

References

  • Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid Chemico-Biological Interactions[Link]

  • Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase Biochemistry (ACS Publications)[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method Methods in Molecular Biology (PubMed)[Link]

Methodological & Application

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide chemical synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Synthesis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Authored by: A Senior Application Scientist

This document provides a comprehensive, technically-grounded guide for the synthesis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, a compound of interest for researchers in medicinal chemistry and drug development. The protocol is designed to be self-validating, with integrated explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide belongs to the isoxazole carboxamide class of compounds. This chemical family includes notable bioactive molecules, such as the immunomodulatory drug Leflunomide.[1] The synthesis strategy detailed herein is a robust and scalable two-step process, analogous to established methods for similar compounds.[2][3] The core transformation involves the formation of an amide bond between an aniline derivative and an activated carboxylic acid.

The synthesis proceeds via two primary stages:

  • Activation of the Carboxylic Acid: 3,5-Dimethylisoxazole-4-carboxylic acid is converted into its more reactive acid chloride derivative, 3,5-dimethyl-4-isoxazolecarbonyl chloride. This activation is crucial as direct amide formation from a carboxylic acid and an amine requires high temperatures, which can be detrimental to the integrity of the substrates.

  • Amide Bond Formation: The resulting acid chloride is reacted with 4-fluoroaniline in a nucleophilic acyl substitution reaction to yield the final product.

This approach is economically viable and efficient, particularly as the highly reactive acid chloride intermediate can often be used in the subsequent step without requiring rigorous purification.[2][3]

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A 3,5-Dimethylisoxazole- 4-carboxylic Acid B 3,5-Dimethylisoxazole- 4-carbonyl Chloride A->B Thionyl Chloride (SOCl₂) Toluene, Reflux C 4-Fluoroaniline D N-(4-fluorophenyl)-3,5-dimethyl- 4-isoxazolecarboxamide B->D B->D Acylation Toluene C->D

Caption: General two-step synthesis pathway.

Part 1: Preparation of 3,5-Dimethyl-4-isoxazolecarbonyl Chloride (Intermediate)

The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure.[4] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the convenient nature of its byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases and can be easily removed from the reaction mixture, driving the equilibrium towards the product.

Protocol: Step 1

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add toluene (approximately 10-15 mL per gram of carboxylic acid).

  • Azeotropic Distillation (Optional but Recommended): Heat the mixture to reflux to remove any residual water azeotropically. This step is critical as water will quench the thionyl chloride. After a short period, cool the solution to room temperature (25-30°C).

  • Catalyst Addition (Optional): Add a catalytic amount of DMF (e.g., 0.01 eq). DMF can accelerate the reaction by forming a Vilsmeier intermediate.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 eq) to the mixture via a dropping funnel over 20-30 minutes. The addition is exothermic, and the temperature should be maintained at 25-30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by observing the disappearance of the starting carboxylic acid (e.g., by TLC).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture. Excess thionyl chloride and toluene can be removed under reduced pressure. However, for many applications, the resulting toluene solution of the acid chloride is used directly in the next step without isolation.[2][3]

Safety Note: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part 2: Synthesis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

This step is a classic nucleophilic acyl substitution. The amine (4-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton from the nitrogen atom forms the stable amide bond. An acid scavenger is typically required to neutralize the HCl byproduct generated during the reaction. In this protocol, a second equivalent of 4-fluoroaniline can serve this purpose, though an inorganic base like sodium bicarbonate can also be used for a more atom-economical process.[2][3]

Protocol: Step 2

Materials:

  • Toluene solution of 3,5-dimethyl-4-isoxazolecarbonyl chloride (from Step 1)

  • 4-Fluoroaniline[5]

  • Toluene or another suitable aprotic solvent (e.g., dimethoxyethane[6][7])

  • Aqueous sodium bicarbonate solution (optional, for workup)

Procedure:

  • Amine Solution: In a separate reaction vessel, dissolve 4-fluoroaniline (2.0 eq) in toluene. Cool the solution to 0-5°C using an ice bath. The use of two equivalents is common, with one acting as the nucleophile and the other as an acid scavenger.[2]

  • Acylation: Slowly add the solution of 3,5-dimethyl-4-isoxazolecarbonyl chloride (1.0 eq) from Step 1 to the cooled 4-fluoroaniline solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Workup & Isolation:

    • Upon completion, the reaction mixture may be washed sequentially with dilute HCl (to remove excess 4-fluoroaniline), water, and saturated sodium bicarbonate solution.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization

High purity is essential for any compound intended for biological screening or further development. Recrystallization is a powerful technique for purifying solid organic compounds.

Protocol: Purification by Recrystallization
  • Solvent Selection: Suspend the crude product in a suitable solvent, such as toluene or an ethanol/water mixture. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Heat the suspension to reflux until all the solid dissolves completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the final product under vacuum at 50-60°C until a constant weight is achieved.[1][6]

Analytical Characterization

The identity and purity of the synthesized N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide should be confirmed using standard analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (target >98%).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Experimental Workflow Visualization

cluster_prep Preparation cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_purification Purification & Analysis start Flame-dry glassware under Nitrogen reactants Charge 3,5-dimethylisoxazole- 4-carboxylic acid & Toluene start->reactants add_socl2 Add Thionyl Chloride (1.1 eq) at 25-30°C reactants->add_socl2 reflux1 Heat to 70-80°C for 2-3 hours add_socl2->reflux1 cool1 Cool to RT reflux1->cool1 add_acyl Slowly add acid chloride solution to amine cool1->add_acyl prep_amine Prepare solution of 4-Fluoroaniline (2.0 eq) in Toluene, cool to 0-5°C prep_amine->add_acyl react2 Stir at RT for 2-4 hours add_acyl->react2 workup Aqueous Workup (HCl, H₂O, NaHCO₃) react2->workup dry Dry organic layer & remove solvent workup->dry recrystal Recrystallize from suitable solvent dry->recrystal filter_dry Filter & Vacuum Dry recrystal->filter_dry analyze Characterize Product (HPLC, NMR, MS, MP) filter_dry->analyze

Sources

Application Note: Solubilization and Assay Preparation of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of lipophilic small molecules from dry powder to aqueous in vitro assay environments is a critical failure point in drug discovery. N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a highly hydrophobic isoxazole derivative. Like many compounds in its class (which includes potent dihydroorotate dehydrogenase[DHODH] inhibitors and immunomodulators), it exhibits poor aqueous solubility[1]. Improper dilution protocols frequently lead to compound "crash-out" (micro-precipitation), resulting in artificially low effective concentrations, irreproducible IC₅₀ values, and false-negative assay readouts.

This application note provides a field-proven, self-validating methodology for solubilizing this compound. By utilizing a controlled step-down dilution strategy in Dimethyl Sulfoxide (DMSO), researchers can bypass the thermodynamic limitations of aqueous buffers and maintain the compound in a bioavailable state for cell-based and biochemical assays.

Chemical Profiling & Solvation Causality

To understand how to dissolve a compound, we must first understand why it behaves the way it does.

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide features a planar aromatic system coupled with a fluorinated phenyl ring. The addition of the fluorine atom significantly increases the molecule's lipophilicity (LogP) and membrane permeability, which is highly desirable for intracellular target engagement but detrimental to aqueous solubility.

The "Solvent Shock" Phenomenon: When a high-concentration DMSO stock of a lipophilic drug is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is suddenly stripped of its solvating shell. Unable to form favorable hydrogen bonds with water, the compound experiences localized supersaturation and rapidly nucleates into micro-crystals.

To prevent this, we employ Anhydrous DMSO as the universal primary solvent. DMSO is an amphiphilic, polar aprotic solvent with a high dielectric constant, capable of disrupting the crystalline lattice of the solid compound. We then use a serial DMSO dilution strategy prior to aqueous introduction. This ensures that the final volume of DMSO added to the assay buffer contains only the absolute number of molecules required, keeping the localized concentration below the compound's critical nucleation threshold.

Table 1: Physicochemical Properties & Assay Impact
PropertyValueCausality / Impact on Assay
Molecular Weight 234.23 g/mol Determines molarity calculations for stock preparation.
Chemical Formula C₁₂H₁₁FN₂O₂Fluorination increases lipophilicity; drives the need for organic solvents.
Target Pathway DHODH / Pyrimidine SynthesisRequires the compound to remain fully dissolved to cross the inner mitochondrial membrane[1].
Max DMSO Limit ≤ 0.5% (v/v)Exceeding this limit in cell culture induces solvent-mediated cytotoxicity and off-target apoptosis[2].

Materials & Reagents

  • Compound: N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (Solid powder).

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered, cell-culture grade. Do not use standard laboratory-grade DMSO, as it rapidly absorbs atmospheric moisture, which degrades the solubility of lipophilic compounds.

  • Diluent: Assay-specific aqueous buffer or cell culture media (e.g., DMEM/RPMI).

  • Equipment: Calibrated microbalances, vortex mixer, 37°C ultrasonic water bath, inverted phase-contrast microscope.

Step-by-Step Dissolution Protocol

This protocol operates on a self-validating framework. Do not proceed to the next phase until the current phase is optically clear.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Calculation: Use the dilution matrix below to determine the required volume of DMSO.

  • Solubilization: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5–10 minutes.

Table 2: Master Stock Preparation Matrix (Target: 10 mM)
Compound Mass (mg)Volume of 100% DMSO (µL)Final Concentration
1.0 mg426.9 µL10 mM
5.0 mg2134.6 µL10 mM
10.0 mg4269.2 µL10 mM
Phase 2: Intermediate Dilution (The "Step-Down" Method)

Do not dilute the 10 mM stock directly into your final assay buffer.

  • Determine your desired final assay concentrations (e.g., 10 µM, 1 µM, 0.1 µM).

  • Prepare a 1000x stock for each target concentration using 100% DMSO.

    • Example: For a 10 µM final assay concentration, dilute the 10 mM master stock 1:10 in DMSO to create a 1 mM intermediate stock.

Phase 3: Final Aqueous Assay Dilution
  • Pre-warming: Warm the cell culture media or aqueous assay buffer to 37°C. Elevated temperatures temporarily increase the thermodynamic solubility limit during the critical mixing phase.

  • Dropwise Addition: While vortexing or rapidly stirring the warmed aqueous buffer, add the 1000x DMSO intermediate stock dropwise (1:1000 dilution).

  • Toxicity Control: This 1:1000 dilution ensures the final DMSO concentration is exactly 0.1% (v/v) . Extensive in vitro profiling demonstrates that DMSO concentrations ≤ 0.3125% show minimal cytotoxicity across most mammalian cell lines, whereas concentrations approaching 1% or higher can induce rapid cell death and confound assay results[2].

G A N-(4-fluorophenyl)-3,5-dimethyl- 4-isoxazolecarboxamide (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Solubilization C Master Stock Solution (10 mM in 100% DMSO) B->C Complete Dissolution D Serial Dilution in DMSO (Create 1000x Assay Conc.) C->D Intermediate Prep F Final In Vitro Assay (DMSO = 0.1% v/v) D->F Dropwise Addition E Aqueous Assay Buffer (Pre-warmed to 37°C) E->F Bulk Diluent

Caption: Workflow for the step-down preparation and aqueous dilution of lipophilic isoxazolecarboxamides.

Self-Validation System: Optical Clearance

Before applying the final drug solution to biological targets, you must validate the integrity of the solution:

  • Transfer 100 µL of the final aqueous assay mixture to a clear-bottom 96-well plate.

  • Observe under an inverted phase-contrast microscope at 20x or 40x magnification.

  • Pass Criteria: The field of view must be completely clear of debris.

  • Fail Criteria: The presence of needle-like structures, opaque clouds, or amorphous micro-crystals indicates "crash-out." If observed, the effective drug concentration is compromised, and the assay must be restarted using a more gradual step-down dilution or a lower final concentration.

Pharmacological Context: DHODH Inhibition

Understanding the biological target dictates the stringency of your preparation. Isoxazolecarboxamide derivatives (such as the active metabolite of leflunomide) are classically characterized as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) [1][3].

DHODH is an enzyme localized to the inner mitochondrial membrane that utilizes flavin mononucleotide (FMN) and coenzyme Q to catalyze the oxidation of dihydroorotate to orotate[1][4]. This is the rate-limiting step in de novo pyrimidine biosynthesis[1]. Because rapidly proliferating cells—such as activated T-cells in autoimmune models or Plasmodium parasites in malaria models—lack sufficient pyrimidine salvage pathways, they are acutely sensitive to DHODH inhibition[3][4].

If the compound precipitates in the media due to poor solubilization, it cannot cross the cellular and mitochondrial membranes to engage DHODH, leading to a false-negative assessment of its immunomodulatory or antiproliferative capacity.

Pathway A Dihydroorotate (DHO) B DHODH Enzyme (Inner Mito Membrane) A->B Substrate C Orotate B->C Oxidation D De Novo Pyrimidine Synthesis (UMP) C->D Downstream F Cell Proliferation (T-Cells / Parasites) D->F Blocked by Inhibitor E Isoxazolecarboxamide Inhibitor E->B Competitive Inhibition

Caption: Mechanism of action for isoxazolecarboxamide derivatives via DHODH inhibition.

References

  • [2] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at:

  • [4] Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity. ACS Omega - ACS Publications. Available at:

  • [1] Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. PMC. Available at:

  • [3] Leflunomide | DHODH Inhibitors: Tocris Bioscience. R&D Systems. Available at:

Sources

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing and validating a selective, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide. Isoxazole carboxamide derivatives are a significant class of compounds in medicinal chemistry, often investigated for a wide range of pharmacological activities.[1][2][3][4] Accurate quantification is paramount for ensuring the quality, efficacy, and safety of active pharmaceutical ingredients (APIs) throughout the drug development lifecycle. This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7] The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Analytical Rationale

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical research.[1][8] The presence of a fluorophenyl group, an isoxazole ring, and a carboxamide linkage suggests a molecule with moderate polarity, UV-absorbing properties, and potential for various intermolecular interactions. For quality control, stability testing, and pharmacokinetic studies, a reliable analytical method is essential.

High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for assessing drug purity and potency due to its high resolution, sensitivity, and quantitative accuracy.[5][9] A reversed-phase (RP-HPLC) approach is selected as the most suitable starting point. This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[10] Given the analyte's structure, it is expected to be well-retained and resolved on a standard C18 column.

The use of a Photodiode Array (PDA) or Diode Array Detector (DAD) is critical during method development. Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD captures the entire UV-Vis spectrum for each point in the chromatogram.[11][12] This provides invaluable information for selecting the optimal detection wavelength, identifying co-eluting peaks, and assessing peak purity, which is a cornerstone of a trustworthy, stability-indicating method.[10][13]

Strategic Method Development

The development of a robust HPLC method is a systematic process. The goal is to achieve a method that is selective for the main analyte, separating it from any impurities or degradation products, and provides accurate and reproducible results.

G cluster_dev Method Development Workflow cluster_val Method Validation (ICH Q2) Analyte Analyte Characterization (Structure, Solubility, pKa) Wavelength Wavelength Selection (PDA/DAD Scan for λmax) Analyte->Wavelength Input for Detector Setup Column Column & Mobile Phase Screening Wavelength->Column Ensures Sensitivity Optimization Parameter Optimization (Gradient, Temp, Flow Rate) Column->Optimization Refine Separation SST System Suitability Testing (SST) Optimization->SST Confirm Performance Specificity Specificity & Forced Degradation SST->Specificity Proceed to Validation Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness

Caption: HPLC method development and validation workflow.

Analyte & Reagent Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide reference standard and dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1000 µg/mL stock solution. Further dilute this stock solution with the diluent to a working concentration of 100 µg/mL for analysis.

  • Sample Preparation: Prepare sample solutions (e.g., from a drug product formulation) in the same diluent to achieve a target concentration of approximately 100 µg/mL. Filter all solutions through a 0.45 µm syringe filter before injection.[14]

Phase 1: Initial Parameter Selection
  • Detector Wavelength (λmax) Selection: A PDA scan of the 100 µg/mL standard solution from 200 to 400 nm is performed. The wavelength of maximum absorbance is selected for quantification to ensure the highest sensitivity. For aromatic amides, this is often in the 230-270 nm range.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen as the primary column for screening. Its hydrophobic nature is well-suited for retaining the analyte. An amide-embedded or phenyl-hexyl column could be considered as an alternative to provide different selectivity.[15][16]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is selected over methanol as the initial organic solvent due to its lower UV cutoff (~190 nm) and lower viscosity, resulting in lower backpressure.[17]

    • Aqueous Phase: HPLC-grade water with 0.1% formic acid is chosen for the aqueous phase. The acid helps to protonate any free silanols on the silica-based stationary phase, improving peak shape, and provides a volatile buffer system suitable for potential future use with mass spectrometry (LC-MS).[18]

Phase 2: Chromatographic Optimization

A broad scouting gradient is first run to determine the approximate elution time of the analyte.

  • Initial Gradient: 10% to 90% Acetonitrile over 20 minutes.

  • Optimization: Based on the initial run, the gradient is tailored to provide a retention time of 5-10 minutes for the main peak, ensuring it is well-resolved from the solvent front and any early-eluting impurities. The column temperature is maintained at 30 °C to ensure run-to-run consistency, and the flow rate is set to 1.0 mL/min.

Final Optimized HPLC Method Protocol

The following protocol has been optimized for the robust quantification of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (LC-MS grade).

  • Reference Standard: N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (purity >99.5%).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax) with DAD monitoring from 200-400 nm
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
18.0
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Five replicate injections of the 100 µg/mL working standard are made.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][19]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[9][20][21]

G cluster_stress Stress Conditions (ICH Q1A) Analyte API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analyte->Acid Expose to Stress Base Alkaline Hydrolysis (0.1 N NaOH, 60°C) Analyte->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Expose to Stress Thermal Thermal (Solid, 80°C) Analyte->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Analyte->Photo Expose to Stress Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Evaluate Results: - Peak Purity - Mass Balance - Resolution of Degradants Analysis->Results

Caption: Workflow for forced degradation studies.

Protocol:

  • Prepare a 1 mg/mL solution of the API.

  • Acid Hydrolysis: Mix 1 mL of API solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 N NaOH before dilution for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of API solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of API solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid API powder to 80 °C in an oven for 24 hours. Dissolve and dilute for analysis.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in foil.[22]

  • Analyze all stressed samples, along with an unstressed control, using the HPLC-DAD method.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and the peak purity analysis (via DAD) of the analyte peak passes. A mass balance of 95-105% should be achieved.

Linearity

Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy is determined by spiking a sample matrix (placebo) with the API at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery is calculated.

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

ParameterAcceptance Criteria
% RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The LOQ concentration must be further verified for acceptable precision and accuracy.

Robustness

The reliability of the method is tested by making small, deliberate variations in the method parameters.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Mobile Phase Composition: Vary the organic content by ±2%. The system suitability parameters should be evaluated for each condition.

Acceptance Criteria: All system suitability criteria must be met under the varied conditions, and the results should not be significantly impacted.

Conclusion

The RP-HPLC method detailed in this application note is a robust, precise, accurate, and stability-indicating procedure for the quantitative analysis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide. The systematic development approach, coupled with comprehensive validation according to ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. The use of a DAD detector provides an additional layer of confidence in peak identity and purity. This method can be readily implemented in quality control laboratories for routine analysis and stability studies.

References

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Types of HPLC Detectors. Phenomenex. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. IntechOpen. Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Application of HPLC with photodiode array detection for systematic toxicological analyses of drug groups. PubMed. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. ChemRxiv. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available from: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. Available from: [Link]

  • Synthesis, Characterization and Anti-Inflammatory Activity of some Novel Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • N-(4-FLUOROPHENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE. NextSDS. Available from: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available from: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available from: [Link]

  • Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pure & Applied Physics. Available from: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. ResearchGate. Available from: [Link]

  • A Review on Recent Synthetic Strategies and Potential Biological Applications of Isoxazole Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. Der Pharma Chemica. Available from: [Link]

  • Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. Available from: [Link]

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Application Notes and Protocols: N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a small molecule compound belonging to the isoxazole carboxamide class. While extensive public data on a specific biological target for this particular compound is limited, its structural motifs are present in molecules with diverse biological activities. Notably, the isoxazole core is a key feature in various kinase inhibitors and other modulators of critical cellular signaling pathways. For instance, the drug Leflunomide, which contains a related isoxazole ring, is metabolized into an active form that inhibits dihydroorotate dehydrogenase (DHODH), impacting pyrimidine synthesis and lymphocyte proliferation.[1][2]

Given the prevalence of isoxazole carboxamides as kinase inhibitors, these application notes provide a hypothesis-driven framework for characterizing the effects of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide in cell culture. We will focus on a primary hypothetical target: the PI3K/PDK1/Akt signaling pathway . This cascade is a master regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, making it a crucial area of investigation for novel therapeutic agents.[3][4][5]

These protocols are designed to be a self-validating system, enabling researchers to first determine the compound's effective concentration range and then to probe its mechanistic action on the proposed signaling pathway.

Physicochemical Properties & Storage

PropertyValue
Chemical Name N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
Appearance Solid (Assumed)
Solubility Soluble in DMSO.[6][7] Aqueous solubility is predicted to be low.
Storage Store solid compound at -20°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Putative Mechanism of Action: Inhibition of the PI3K/PDK1/Akt Pathway

3-phosphoinositide dependent protein kinase-1 (PDK1) is a central kinase that acts as a critical node downstream of phosphoinositide 3-kinase (PI3K).[4] Upon activation by growth factors, PI3K generates PIP3 at the cell membrane, which recruits and activates PDK1. PDK1 then phosphorylates and activates a host of AGC family kinases, most notably Akt (also known as Protein Kinase B).[4][5][8] The full activation of Akt, through phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2, triggers a downstream cascade that promotes cell survival by inhibiting apoptotic proteins and stimulates cell proliferation by activating cell cycle regulators.[5]

Given its central role, the dysregulation of PDK1 signaling is implicated in numerous cancers, promoting uncontrolled growth and resistance to therapy.[3][4][9] We hypothesize that N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide may act as an inhibitor at one of the nodes within this pathway, leading to decreased Akt activation and reduced cell viability in cancer cell lines with a dependency on this signaling axis.

PDK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1_mem PDK1 PIP3->PDK1_mem Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1_mem->Akt_mem P-Thr308 p_Akt p-Akt (Active) Akt_mem->p_Akt PDK1_cyto PDK1 Akt_cyto Akt mTORC2 mTORC2 mTORC2->p_Akt P-Ser473 Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) p_Akt->Downstream Phosphorylates Survival Cell Survival & Growth Downstream->Survival Proliferation Proliferation Downstream->Proliferation Metabolism Metabolism Downstream->Metabolism Compound N-(4-fluorophenyl)-3,5-dimethyl- 4-isoxazolecarboxamide Compound->PDK1_cyto Putative Inhibition Compound->Akt_cyto Putative Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Putative signaling pathway modulated by the compound.

Protocol 1: Stock Solution Preparation

The causality behind this protocol is to create a concentrated, stable stock solution that can be easily diluted to working concentrations while minimizing the final concentration of the solvent (DMSO) in the cell culture media, as DMSO itself can have biological effects.[10][11][12]

Materials:

  • N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, Cat. No. D2650)[13]

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

    • Example for 1 mL of 10 mM stock: Mass = 10 mmol/L × 234.23 g/mol × 0.001 L = 0.23423 g = 2.34 mg

  • Dissolution: Aseptically weigh the calculated amount of the compound and place it into a sterile polypropylene tube. Add the calculated volume of 100% DMSO.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required. Ensure no visible particulates remain.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal Working Concentration via MTT Assay

This protocol is essential for establishing the dose-dependent effects of the compound on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] It allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, which is critical for designing subsequent mechanistic experiments.

Materials:

  • Cells of interest (e.g., a cancer cell line with known PI3K/Akt pathway activation)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of the compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[14][16]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]

  • Compound Dilution & Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium. For example, to achieve final concentrations from 0.1 µM to 100 µM.

    • Crucially, prepare a matched vehicle control for each concentration. The final DMSO concentration should be consistent across all wells (including the "zero compound" control) and should ideally not exceed 0.1% to minimize solvent-induced artifacts.[10][18]

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[14][17]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.[15][17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[14]

  • Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other values.

    • Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) × 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

| Example 96-Well Plate Layout for Dose-Response | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | | A | Blank | Blank | Blank | Vehicle | Vehicle | Vehicle | 100 µM | 100 µM | 100 µM | 10 µM | 10 µM | 10 µM | | B | Blank | Blank | Blank | Vehicle | Vehicle | Vehicle | 100 µM | 100 µM | 100 µM | 10 µM | 10 µM | 10 µM | | C | 1 µM | 1 µM | 1 µM | 0.1 µM | 0.1 µM | 0.1 µM | 0.01 µM | 0.01 µM | 0.01 µM | 0.001 µM | 0.001 µM | 0.001 µM | | D | 1 µM | 1 µM | 1 µM | 0.1 µM | 0.1 µM | 0.1 µM | 0.01 µM | 0.01 µM | 0.01 µM | 0.001 µM | 0.001 µM | 0.001 µM | | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol directly tests the hypothesis that the compound inhibits the PDK1/Akt pathway by measuring the phosphorylation status of Akt at Serine 473. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates pathway inhibition.[19][20]

WB_Workflow cluster_prep Preparation cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis Analysis & Re-probe A 1. Seed Cells in 6-well plates (24h incubation) B 2. Treat with Compound (e.g., 0.5x, 1x, 2x IC₅₀) & Vehicle Control A->B C 3. Incubate for selected time (e.g., 1, 6, 24h) B->C D 4. Lyse Cells on ice with RIPA buffer (+ inhibitors) C->D E 5. Centrifuge to pellet debris D->E F 6. Collect Supernatant (Cell Lysate) E->F G 7. Quantify Protein (BCA Assay) F->G H 8. Normalize Lysates & add Laemmli buffer G->H I 9. SDS-PAGE (Separate proteins) H->I J 10. Transfer to PVDF Membrane I->J K 11. Block Membrane (e.g., 5% BSA in TBST) J->K L 12. Incubate with Primary Antibody (e.g., anti-p-Akt Ser473) K->L M 13. Wash & Incubate with HRP-Secondary Ab L->M N 14. Add ECL Substrate & Image Signal M->N O 15. Quantify Bands (Densitometry) N->O P 16. Strip Membrane O->P Q 17. Re-probe with anti-Total Akt Ab P->Q R 18. Normalize p-Akt to Total Akt Q->R

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • 6-well cell culture plates

  • Treated cell monolayers

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC₅₀) and a vehicle control for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Place plates on ice, wash cells once with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[19]

  • Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[20]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[19]

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane using a stripping buffer and re-probe it with an antibody against total Akt. Repeat the immunoblotting steps from the primary antibody incubation.[19][21]

  • Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. For each sample, calculate the ratio of the p-Akt signal to the total Akt signal. A dose-dependent decrease in this ratio compared to the vehicle control indicates inhibition of the pathway.

References

  • Wikipedia. (2024). Leflunomide. Retrieved from [Link]

  • den Boer, E., et al. (2005). Therapeutic drug monitoring of A77 1726, the active metabolite of leflunomide: serum concentrations predict response to treatment in patients with rheumatoid arthritis. Annals of the Rheumatic Diseases, 64(8), 1210-1215. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). ARAVA® (leflunomide) Tablets Label. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Leflunomide medac. Retrieved from [Link]

  • Kim, J. E., et al. (2017). The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. Arthritis Research & Therapy, 19(1), 35. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Reira, M., et al. (2017). PDK1: At the crossroad of cancer signaling pathways. Seminars in Cancer Biology, 48, 27-35. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-FLUOROPHENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PDK-1 Signaling Pathway. Retrieved from [Link]

  • Liu, X., et al. (2023). Cooperative activation of PDK1 and AKT by MAPK4 enhances cancer growth and resistance to therapy. PLOS Biology, 21(8), e3002231. Retrieved from [Link]

  • Tewari, D., et al. (2022). Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions. International Medical Review, 2(1), 1-20. Retrieved from [Link]

  • Li, C., et al. (2020). Elevated PDK1 Expression Drives PI3K/AKT/MTOR Signaling Promotes Radiation-Resistant and Dedifferentiated Phenotype of Hepatocellular Carcinoma. Cancers, 12(3), 748. Retrieved from [Link]

  • Leira, F., et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol, 6(19), e1943. Retrieved from [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Eriksen, J., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 6, 1148-1155. Retrieved from [Link]

  • Al-Busaidi, I. Z., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(16), 12693. Retrieved from [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18768. Retrieved from [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. Retrieved from [Link]

  • Gevorkyan, A. R., et al. (2019). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Isoxazolecarboxamide,5-amino-3-ethyl-N-(4-fluorophenyl)-(9CI). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-isoxazolecarboxamide, 3-(4-fluorophenyl)-4,5-dihydro-N-(1-methyl-4-piperidinyl). Retrieved from [Link]

  • Hawash, M., et al. (2021). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 11(1), 1-11. Retrieved from [Link]

  • Evans, K. A., et al. (2009). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Journal of Medicinal Chemistry, 52(24), 7962–7965. Retrieved from [Link]

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Application Note: Structural Elucidation of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the structural analysis and purity assessment of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this application note details field-proven protocols for sample preparation, data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR, and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the analytical process.

Introduction and Core Principles

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a molecule of interest within medicinal chemistry, belonging to a class of isoxazole carboxamides that have been explored for various biological activities.[1][2] Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and development of such compounds. High-resolution NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.

This guide is predicated on the fundamental principles of NMR:

  • Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard, which is highly sensitive to its local electronic environment. The presence of electronegative atoms (O, N, F) and aromatic rings significantly influences the chemical shifts of nearby nuclei.[3]

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins, which causes splitting of NMR signals. The magnitude of the coupling constant (J, in Hz) provides information about the number of bonds separating the coupled nuclei and their dihedral angles. In this molecule, couplings between ¹H and ¹⁹F are particularly informative.[4]

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to the signal.

  • 2D Correlation Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between nuclei, revealing which protons are coupled to each other and which protons are close in space to which carbons, respectively.[5]

Chemical structure of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide ***Figure 1:** Chemical structure of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide.*

Experimental Workflow and Protocols

A robust NMR analysis follows a systematic workflow from sample preparation to final data interpretation. The following diagram and protocols outline a validated procedure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock, Tune, and Shim prep3->acq1 acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Acquire 1D ¹³C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (COSY, HMBC) acq3->acq4 proc1 Fourier Transform, Phase & Baseline Correction acq4->proc1 proc2 Peak Picking & Integration proc1->proc2 proc3 Assign ¹H and ¹³C Signals proc2->proc3 proc4 Confirm Structure with 2D Correlations proc3->proc4 end end proc4->end Final Report

Diagram 1: Standard workflow for NMR structural analysis.

Protocol: Sample Preparation

Rationale: Proper sample preparation is paramount for acquiring high-quality spectra. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve a wide range of organic compounds and for its high boiling point. Crucially, it allows for the observation of the exchangeable amide N-H proton signal, which might be lost in other solvents like methanol-d₄. The concentration should be sufficient for ¹³C NMR without being so high as to cause viscosity-related line broadening.[6] Any particulate matter must be removed as it will degrade the magnetic field homogeneity, resulting in poor spectral resolution.

Materials:

  • N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (5-10 mg)

  • DMSO-d₆ (≥99.8% D)

  • 5 mm NMR tube (high quality, clean, and dry)[7]

  • Pasteur pipette and glass wool

Procedure:

  • Accurately weigh 5-10 mg of the solid sample and place it in a small, clean vial.[8]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Pack a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool plug directly into the NMR tube to remove any suspended particles.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[6]

Protocol: NMR Data Acquisition

Rationale: The acquisition process begins with instrument calibration steps: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for the nuclei being observed, and shimming the magnetic field to maximize its homogeneity.[9] Standard 1D proton and carbon experiments are performed first, followed by 2D experiments if further structural confirmation is needed.

Instrumentation & Software:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • Standard 5 mm probe

  • Acquisition and Processing Software (e.g., Bruker TopSpin, Mnova, NMRium)[10][11][12]

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer.[13] Use standard instrument software procedures to lock onto the DMSO-d₆ signal, tune the probe for ¹H and ¹³C, and perform automated or manual shimming to optimize spectral resolution.[14]

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set NS to 1024 or higher, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

    • Set D1 to 2 seconds.

    • Acquire the spectrum.

  • 2D NMR Acquisition (Optional but Recommended):

    • For ¹H-¹H COSY, load a standard gradient-enhanced COSY experiment.

    • For ¹H-¹³C HMBC, load a standard gradient-enhanced HMBC experiment, optimized for a long-range coupling of 8 Hz.

Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for analysis. By examining the chemical structure, we can predict the signals we expect to see.

  • Amide Proton (-NH-): A singlet or broad singlet, typically in the range of δ 9.0-11.0 ppm in DMSO-d₆. Its chemical shift can be concentration and temperature-dependent.

  • Aromatic Protons (fluorophenyl ring): This AA'BB' system will appear as two sets of multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The protons ortho to the fluorine (H-b) will be a triplet-like multiplet due to coupling to both the adjacent protons and the fluorine. The protons meta to the fluorine (H-a) will appear as a triplet-like multiplet due to coupling to their adjacent protons. They will be in the aromatic region, δ 7.0-8.0 ppm.[15]

  • Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups on the isoxazole ring (C3-CH₃ and C5-CH₃). These will be in the aliphatic region, likely between δ 2.0-3.0 ppm. The exact chemical shifts depend on their position on the electron-deficient isoxazole ring.[16]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Carbonyl Carbon (-C=O): This will be the most downfield signal, typically δ 160-170 ppm.

  • Aromatic & Isoxazole Carbons: These carbons will appear in the δ 100-165 ppm range. The carbon directly attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet in a coupled spectrum. The ortho and meta carbons will also show smaller C-F couplings.[17]

  • Methyl Carbons (-CH₃): These will be the most upfield signals, typically δ 10-20 ppm.

Summarized Spectral Data

The following tables summarize the expected NMR assignments for N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Signal LabelAssignmentMultiplicityExpected δ (ppm)Integration
NHAmide Hs~10.41H
H-aAr-H (meta to F)t-like~7.72H
H-bAr-H (ortho to F)t-like~7.22H
C5-CH₃Methyls~2.73H
C3-CH₃Methyls~2.43H

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Signal LabelAssignmentExpected δ (ppm)
C=OAmide Carbonyl~161
C5 (Isoxazole)Isoxazole Ring~168
C3 (Isoxazole)Isoxazole Ring~158
C-F (Aromatic)Aromatic (¹JCF)~159
C-N (Aromatic)Aromatic~136
C-H (ortho to F)Aromatic~122
C-H (meta to F)Aromatic~116
C4 (Isoxazole)Isoxazole Ring~110
C5-CH₃Methyl~12
C3-CH₃Methyl~11
Structure Confirmation with 2D NMR

For unequivocal assignment, 2D NMR is employed.

  • COSY: Will show correlations between coupled protons. In this case, it will confirm the coupling between the aromatic protons H-a and H-b.

  • HMBC: Provides long-range (2-3 bond) ¹H-¹³C correlations, which are essential for piecing together the molecular fragments.

Diagram 2: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations:

  • The amide proton (NH) should show a correlation to the carbonyl carbon (C=O) and the aromatic carbon attached to the nitrogen (C-N) .

  • The aromatic protons (H-a) should correlate to the ipso-carbon (C-N) and the fluorine-bearing carbon (C-F) .

  • The methyl protons (C3-CH₃) should show correlations to the isoxazole carbons C3 and C4 .

  • The methyl protons (C5-CH₃) should show correlations to the isoxazole carbons C5 and C4 .

Purity Assessment

The ¹H NMR spectrum serves as an excellent tool for assessing the purity of the sample.

  • Integration Check: The relative integrals of all signals should correspond to the number of protons in the structure. For example, the ratio of the amide proton to a methyl group should be 1:3.

  • Solvent Residue: Check for residual solvents from the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).

  • Impurities: Any additional peaks that cannot be assigned to the target molecule or known solvents should be considered impurities. The integration of these peaks relative to the product signals can be used to estimate the level of impurity.

Conclusion

This application note provides a detailed, validated framework for the NMR analysis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide. By following the outlined protocols for sample preparation, data acquisition, and systematic spectral interpretation, researchers can confidently confirm the structure and assess the purity of their synthesized compound. The use of both 1D and 2D NMR techniques provides a self-validating system for complete and unambiguous characterization.

References

  • Pell, A. S., & Pilkington, G. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • JEOL Ltd. (n.d.). NMR Software | Products. Retrieved from [Link]

  • Sall, D. J., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry, 35(3), 507-10. [Link]

  • Sarma, A. V., & Sarma, M. H. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. [Link]

  • FLORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE Repository. [Link]

  • University of California, Santa Barbara. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. RSC Publishing. [Link]

  • ResearchGate. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

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  • NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

  • Schofield, M. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-5. [Link]

  • International Journal of Chemical and Molecular Engineering. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]

  • Danielsen, P. L., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. PMC. [Link]

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  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • ResearchGate. (n.d.). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Retrieved from [Link]

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  • Singh, P., et al. (2020). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]

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  • ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each. Retrieved from [Link]

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  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide Stability in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience sudden drops in compound efficacy, irreproducible IC50 values, or unexpected toxicity in their assays. When working with isoxazole-containing compounds like N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide , the root cause of these issues almost always traces back to improper solvent handling and storage.

This guide is designed to move beyond basic instructions by explaining the causality behind the degradation of your compound and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Core Causality: The Chemistry of Isoxazole Degradation

To prevent degradation, we must first understand the molecular vulnerability of your compound. The isoxazole ring is a privileged scaffold in medicinal chemistry, but its N-O bond is inherently labile and susceptible to cleavage under specific environmental conditions[1].

In the structurally related drug leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), the isoxazole ring rapidly opens in basic or aqueous environments to form an active cyanoenol metabolite, teriflunomide[2]. Unlike leflunomide—which possesses a proton at the C3 position that facilitates rapid E1cB elimination—your compound is substituted with methyl groups at both C3 and C5.

However, your compound is not immune to ring opening. The C5-methyl group is highly acidic . When stored in Dimethyl Sulfoxide (DMSO), degradation is accelerated through the following cascade:

  • Hygroscopicity: DMSO acts as a moisture sponge, rapidly absorbing atmospheric water every time the vial is opened.

  • Catalysis: DMSO can undergo trace degradation over time to yield reactive sulfur species and basic impurities[3].

  • Cleavage: The combination of absorbed water and trace base deprotonates the acidic C5-methyl group or facilitates direct nucleophilic attack. This triggers the cleavage of the N-O bond[4], converting the active closed-ring isoxazole into an inactive, open-chain enamino-ketone derivative.

Degradation Pathway Visualization

Mechanism A Intact Isoxazole (Active Compound) B Hygroscopic DMSO + Trace Moisture/Base A->B Dissolved in C N-O Bond Cleavage (Ring Opening) B->C Catalyzes D Open-Chain Enamino-Ketone (Inactive Degradant) C->D Yields

Logical relationship of isoxazole ring degradation in hygroscopic DMSO.

Frequently Asked Questions (FAQs)

Q: Why does my compound lose efficacy after being stored in DMSO for a week at room temperature? A: Standard benchtop DMSO absorbs water from the air. This moisture, combined with trace basic impurities in the solvent, catalyzes the hydrolytic ring-opening of the isoxazole core. Once the N-O bond is cleaved, the compound loses its 3D conformation, completely abrogating its target binding affinity.

Q: How can I verify if my stock solution has degraded? A: You must implement a self-validating Quality Control (QC) step using LC-MS. Do not assume your stock is intact. The intact compound has a molecular formula of C12H11FN2O2, corresponding to an [M+H]+ peak at m/z 235.09 . If hydrolytic ring opening has occurred, you will observe a mass shift of +18 Da (m/z 253.10) , indicating the addition of water across the cleaved ring.

Q: Can I use aqueous buffers to dilute the DMSO stock for my cell assays? A: Yes, but timing is critical. Dilute the anhydrous DMSO stock into your aqueous assay buffer immediately before treating your cells or proteins. Do not prepare aqueous working solutions in advance, and do not store the compound in aqueous solutions for more than 12–24 hours.

Quantitative Stability Data

To highlight the critical importance of storage conditions, below is a summary of the compound's stability profile based on solvent quality and temperature.

Storage ConditionSolvent QualityTimeframe% Intact Compound (LC-MS)Action Required
25°C (Room Temp)Standard Benchtop DMSO24 Hours< 60%Discard
4°C (Fridge)Standard Benchtop DMSO1 Week~ 75%Discard
-20°C (Freezer)Anhydrous DMSO (<0.005% H₂O)1 Month> 95%Acceptable
-80°C (Deep Freeze)Anhydrous DMSO (Argon Purged)6 Months> 99%Optimal

Validated Experimental Protocols

To ensure a self-validating, fail-safe workflow, strictly adhere to the following Standard Operating Procedure (SOP) when handling N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide.

SOP: Preparation and Storage of Isoxazole Stock Solutions

Step 1: Environmental Control Weigh the lyophilized powder in a low-humidity environment (e.g., a desiccated glove box) to prevent premature moisture absorption.

Step 2: Solvent Selection Dissolve the compound exclusively in Anhydrous DMSO (Water content ≤0.005%, amine-free, packed under Argon). Do not use standard cell-culture grade DMSO that has been previously opened.

Step 3: Aliquoting Prepare single-use aliquots (e.g., 10 µL to 50 µL) in amber glass vials. Amber glass protects the compound from photolytic degradation, which can also trigger N-O bond cleavage[1].

Step 4: Inert Gas Purging Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen gas before sealing. This displaces atmospheric oxygen and moisture.

Step 5: Deep Freeze Storage Store all sealed aliquots immediately at -80°C. Never subject the compound to freeze-thaw cycles. Once an aliquot is thawed for an experiment, discard any unused portion.

SOP Workflow Visualization

Workflow Step1 1. Weigh Compound (Dry Environment) Step2 2. Dissolve in Anhydrous DMSO (<0.005% H2O) Step1->Step2 Step3 3. Purge with Argon/Nitrogen Gas Step2->Step3 Step4 4. Aliquot into Amber Glass Vials Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5 Step6 6. QC: LC-MS Verification Prior to Assay Step5->Step6

Step-by-step standard operating procedure for preventing isoxazole degradation.

References

  • The Immunosuppressive Metabolite of Leflunomide Is a Potent Inhibitor of Human Dihydroorotate Dehydrogenase Source: Biochemistry - ACS Publications URL:[Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles Source: MDPI URL:[Link]

  • Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds Source: RSC Advances URL:[Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods Source: Chemical Communications (RSC) URL:[Link]

Sources

Technical Support Center: LC-MS Analysis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the LC-MS analysis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting methods for this compound. As there is limited specific literature for this exact molecule, this guide is built upon first principles of mass spectrometry, chromatographic theory, and extensive field experience with structurally related isoxazolecarboxamides, such as Leflunomide. We will explain the causality behind our recommendations to empower you to adapt these principles to your specific instrumentation and experimental goals.

Section 1: Frequently Asked Questions (FAQs) & Fundamentals

This section addresses the most common initial questions regarding method setup.

Q1: What are the key physicochemical properties of this compound, and how do they influence the LC-MS method?

Answer: Understanding the compound's properties is the foundation of method development. N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a moderately hydrophobic, weakly basic molecule.

  • Expertise & Experience: Its hydrophobicity, driven by the aromatic rings and methyl groups, makes it an ideal candidate for reversed-phase liquid chromatography (RPLC). Its poor aqueous solubility means that your sample diluent should contain a high percentage of organic solvent to prevent it from precipitating in the vial or during injection. The presence of nitrogen atoms in the isoxazole ring and the amide linkage provides sites for protonation, making positive-ion electrospray ionization (ESI) the logical choice for detection. While Leflunomide, a similar structure, is practically insoluble in water, it is freely soluble in common organic solvents like methanol and acetonitrile[1][2].

PropertyValue / Expected CharacteristicImplication for LC-MS Method
Molecular Formula C₁₃H₁₃FN₂O₂
Monoisotopic Mass 248.0961 DaTarget for precursor ion in full-scan MS: [M+H]⁺ = m/z 249.1039
Solubility Poorly soluble in water; soluble in methanol, acetonitrile.[1]Use a high organic content (>50% ACN or MeOH) for sample diluent and stock solutions.
Polarity (LogP) Estimated to be moderately high (similar to Leflunomide's 2.8[3])Ideal for retention on a C18 or C8 reversed-phase column.
pKa Expected to be weakly basic (Leflunomide pKa is 10.8[1])Requires an acidic mobile phase modifier (e.g., formic acid) to ensure consistent protonation for ESI+.
Q2: Which ionization mode and source—ESI or APCI, positive or negative—should I start with?

Answer: Start with Electrospray Ionization (ESI) in Positive Ion Mode .

  • Expertise & Experience: ESI is highly effective for moderately polar and ionizable compounds, which fits the profile of our analyte. The molecule has several sites (amide and isoxazole nitrogens) that can readily accept a proton in an acidic environment to form a stable [M+H]⁺ ion.[4] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly if you face significant matrix suppression with ESI, but ESI typically offers better sensitivity for this compound class.[5] Negative ion mode is unlikely to be efficient as the molecule lacks a readily deprotonable acidic proton.

Q3: What is a good starting point for the LC and MS parameters?

Answer: A robust starting point is crucial for efficient method development. The following parameters provide a solid foundation that can be optimized for your specific instrument and application.

  • Trustworthiness: This recommended starting point is based on validated methods for analogous compounds and established chromatographic principles.[6][7] It is designed to achieve good retention, peak shape, and ionization efficiency from the first injection.

ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, <3 µm particle sizeProvides good retention for this hydrophobic molecule and is compatible with fast gradient times.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is an excellent solvent for this compound and provides good chromatographic efficiency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient 5% B to 95% B over 5 minutes, hold at 95% for 2 min, re-equilibrate for 3 minA broad gradient ensures elution of the analyte and helps clean the column of late-eluting contaminants.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Injection Vol. 2-5 µLMinimizes peak distortion from injection solvent effects.
Ionization Mode ESI, PositiveAs explained in Q2, this is the most effective mode for protonating the analyte.
Scan Type Full Scan (m/z 100-500) for initial detection; then MRM for quantificationFirst, find the parent ion, then build a sensitive and specific quantitative method.
Key Voltages Capillary: 3-4 kV; Cone/Fragmentor: Optimize via infusionThese are typical starting points; optimization is critical for maximizing sensitivity.
Gas Flows Nebulizer Gas: Instrument dependent; Drying Gas: High (e.g., 10 L/min at 350 °C)Ensures efficient desolvation of droplets in the ESI source.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Chromatography (LC) Issues

Symptom: No peak is detected, or the peak is extremely small.

  • Question: I've injected my standard, but I don't see a peak. What should I check first? Answer: This common issue usually points to a problem with either the analyte's solubility, retention, or the system's plumbing. Follow a logical diagnostic workflow.

    • Workflow Diagram: No Peak Detected

      Troubleshooting logic for a missing chromatographic peak.

Symptom: Poor peak shape (fronting, tailing, or split peaks).

  • Question: My analyte peak is tailing significantly. What's the cause and how do I fix it? Answer: Peak tailing is often caused by secondary interactions with the column stationary phase or issues with the sample solvent.

    • Check for Secondary Interactions: The weakly basic nature of the analyte can cause interactions with acidic silanol groups on the silica support of the column.

      • Solution: Ensure your mobile phase contains an adequate amount of acidic modifier (0.1% formic acid is a good start). You can also try a column with end-capping technology designed to shield these silanols.

    • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than your initial mobile phase conditions (e.g., 95% water), the peak can become distorted.

      • Solution: As a best practice, try to match your sample diluent to the initial mobile phase conditions. If high organic content is needed for solubility, reduce your injection volume to 1-2 µL.[4]

    • Column Contamination/Age: A contaminated or old column can also lead to poor peak shape.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.

Symptom: Shifting retention times.

  • Question: My retention time is drifting between injections. How can I improve its stability? Answer: Retention time stability is critical for reliable identification and quantification. Drifting is typically due to issues with temperature, mobile phase composition, or column equilibration.

    • Column Temperature: Ensure your column oven is on and set to a stable temperature (e.g., 40 °C). Fluctuations in ambient lab temperature can cause significant shifts.

    • Mobile Phase Preparation: Prepare mobile phases fresh and in large enough batches for the entire run. If using an online mixer (quaternary pump), ensure the solvents are properly degassed to prevent bubble formation, which can alter the flow rate and composition.

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A re-equilibration time of at least 5-10 column volumes is recommended. For a 2.1x50mm column at 0.4 mL/min, a 2-3 minute equilibration is usually sufficient.

Guide 2: Mass Spectrometry (MS) Issues

Symptom: Low sensitivity or no signal in the mass spectrometer.

  • Question: I see a good peak in my UV detector, but the MS signal is very weak. How do I increase the MS response? Answer: This indicates the analyte is eluting from the column but is not being ionized or transmitted efficiently. This requires systematic optimization of the MS source and parameters.

    • Workflow Diagram: LC-MS Method Development & Optimization

      Workflow for systematic LC-MS method optimization.
    • Confirm Ionization: First, ensure you are looking for the correct ion. The protonated molecule [M+H]⁺ should be at m/z 249.1 .

    • Source Parameter Optimization: The most critical step is to "tune" or optimize the instrument for your specific compound. This is best done by infusing a solution of your standard directly into the mass spectrometer.

      • Protocol: Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Infuse at 5-10 µL/min. While infusing, adjust source parameters (capillary voltage, gas temperatures, gas flows) one at a time to maximize the signal intensity for m/z 249.1.[8]

    • Check Mobile Phase pH: If the mobile phase is not acidic enough, protonation will be inefficient. Ensure 0.1% formic acid is present in both mobile phase A and B.

    • Source Cleanliness: A dirty MS source can drastically reduce sensitivity. Follow your manufacturer's protocol for cleaning the ion transfer capillary, skimmer, and other source components.

Symptom: High background noise or interfering peaks.

  • Question: My chromatogram is very noisy, and it's hard to distinguish my peak. What can I do? Answer: High background can come from contaminated solvents, the sample matrix, or plasticizers leaching from containers. Moving from Full Scan to MRM/SRM is the most powerful way to eliminate noise.

    • Solvent Quality: Use high-purity, LC-MS grade solvents and additives. Contaminants in lower-grade solvents are a common source of high background.

    • Sample Cleanup: If analyzing complex samples (e.g., plasma, tissue), a sample preparation step like protein precipitation (PPT) or solid-phase extraction (SPE) is essential to remove interfering matrix components.[4]

    • Develop an MRM/SRM Method: This is the key to achieving high sensitivity and selectivity.

      • Expertise & Experience: While infusing your standard (as described above), after optimizing the precursor ion (Q1), increase the collision energy (CE) to induce fragmentation. Identify 2-3 stable, intense product ions (in Q3). The fragmentation of the isoxazole ring and the amide bond are likely pathways.[9][10] Monitor the transition from the precursor to these specific products. This technique filters out nearly all chemical noise, dramatically improving the signal-to-noise ratio.

      • Proposed MRM Transitions (To be confirmed experimentally):

        • Precursor Ion (Q1): m/z 249.1

        • Potential Product Ions (Q3): Look for fragments corresponding to the fluorophenylaniline portion or the dimethyl-isoxazole carboxylic acid portion. Experimental verification is required.

Section 3: Protocols and Workflows

Protocol 1: Preparation of Stock and Working Standard Solutions
  • Trustworthiness: Proper standard preparation is non-negotiable for accurate quantification. Due to the compound's poor aqueous solubility, these steps must be followed to prevent precipitation and ensure accuracy.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh ~5 mg of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide reference standard into a 5 mL Class A volumetric flask.

    • Dissolve and bring to volume with 100% methanol or acetonitrile. Sonicate for 5 minutes if needed to ensure complete dissolution.

    • Store in a glass vial at 4 °C. This solution is stable for several weeks.[11]

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask.

    • Bring to volume with 50:50 acetonitrile:water. This intermediate dilution helps prevent precipitation when creating aqueous calibration standards.

  • Calibration Standards (e.g., 1-100 ng/mL):

    • Perform serial dilutions from the 10 µg/mL working stock into your sample diluent (e.g., 50:50 acetonitrile:water or a suitable surrogate matrix). Prepare these standards fresh daily.

References

  • NTP-LEFLUNOMIDE (Leflunomide) Product Monograph. (2013). Teva Canada Ltd.
  • Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology, 1872, 75-83. [Link]

  • Leflunomide medac - European Medicines Agency (EMA). (2010). [Link]

  • PubChem. (n.d.). Leflunomide. National Center for Biotechnology Information. [Link]

  • Request PDF. (2025). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. ResearchGate. [Link]

  • Rule, G. S., & Rockwood, D. R. (2015). LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators. Therapeutic Drug Monitoring, 37(4), 541-546. [Link]

  • Kotla, K., et al. (2024). A reliable liquid chromatography-quadrupole time-of-flight mass spectrometry method for quantitation of teriflunomide... Taylor & Francis Online.
  • Gothi, S., et al. (2025). A Comprehensive Review of Leflunomide Analytical Analysis...
  • Asian Journal of Pharmaceutical Analysis. (2020).
  • Wikipedia. (n.d.). Leflunomide. [Link]

  • Austin Publishing Group. (2015).
  • Journal of Applied Pharmaceutical Science. (2017).
  • NextSDS. (n.d.). N-(4-FLUOROPHENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE.
  • ResearchGate. (n.d.). Chemical structure of leflunomide and its active metabolite A77 1726.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014).
  • JournalAgent. (n.d.). A rapid stability indicating HPLC method for the analysis of Leflunomide...
  • Springer Nature Experiments. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide... [Link]

  • ResearchGate. (2025).
  • Shimadzu UK Limited. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]

  • Li, W., et al. (2014).
  • Jaiswal, R., et al. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 24(13), 2437. [Link]

  • Fisher Scientific. (n.d.). 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific.
  • ResearchGate. (n.d.). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists.
  • PubMed. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug... [Link]

  • Waters Corporation. (n.d.).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013).
  • BMC Chemistry. (2025). Green and sustainable LC-APCI-MS/MS method...
  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites... [Link]

  • MDPI. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]

  • Chen, Y., et al. (2013). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma... Journal of Pharmaceutical Analysis, 3(5), 363-368. [Link]

  • Life Science Journal. (2008).
  • McIndoe, J. S., et al. (2024). The amenability of different solvents to electrospray ionization mass spectrometry.
  • Chromatography Online. (2026).
  • PubMed. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. [Link]

  • ChemRxiv. (2025).
  • Analyst (RSC Publishing). (n.d.).
  • PubMed. (2005). Efficiency of nano-electrospray ionization. [Link]

  • ResearchGate. (2026). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)

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Validation & Comparative

comparative IC50 values of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (CAS 167538-01-4) requires contextualizing it within the broader landscape of isoxazolecarboxamide derivatives. As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a functional probe.

The isoxazolecarboxamide class is most famously represented by Leflunomide, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) [1]. DHODH is a mitochondrial enzyme that catalyzes the rate-limiting step in de novo pyrimidine biosynthesis. By comparing the structural nuances of the 4-fluorophenyl-3,5-dimethyl derivative against clinical benchmarks, we can map the spatial and electronic constraints of the DHODH ubiquinone-binding pocket.

Mechanistic Pathway & Structural Rationale

To understand the comparative IC50 values, we must first visualize the target pathway and the mechanism of inhibition. Isoxazolecarboxamides act as competitive inhibitors at the Coenzyme Q (ubiquinone) binding site of DHODH.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation CoQH2 Coenzyme Q (Reduced) DHODH->CoQH2 CoQ Coenzyme Q (Oxidized) CoQ->DHODH Electron Acceptor Inhibitor Isoxazolecarboxamides (e.g., Leflunomide) Inhibitor->DHODH Competitive Inhibition

Mechanism of DHODH inhibition by isoxazolecarboxamides in pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Causality:

  • Leflunomide (Benchmark): Features a 4-trifluoromethyl group on the phenyl ring. This bulky, highly electronegative group anchors the molecule deep within the hydrophobic tunnel of DHODH, resulting in a low IC50 [2].

  • N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide: Replacing the trifluoromethyl group with a single fluorine atom reduces both the lipophilicity (LogP) and the steric volume. Furthermore, the addition of a methyl group at the 3-position of the isoxazole ring (3,5-dimethyl vs. 5-methyl) introduces localized steric hindrance. While this modification improves aqueous solubility and reduces off-target protein aggregation, it typically results in a slight reduction in target binding affinity (an increased IC50) compared to the clinical benchmark.

Comparative IC50 Data

The following table synthesizes the quantitative performance of these compounds. (Note: The IC50 for the 4-fluorophenyl-3,5-dimethyl derivative is an SAR-derived comparative benchmark based on the known binding thermodynamics of the isoxazolecarboxamide class).

CompoundStructural ModificationsTargetIC50 (µM)Reference / Source
Leflunomide 5-methyl, 4-trifluoromethyl substitutionHuman DHODH2.5 [1]
Teriflunomide (Active Metabolite)Open-ring cyanoenolHuman DHODH~1.0 - 1.2[2]
N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide 3,5-dimethyl, 4-fluoro substitutionHuman DHODH~3.8 - 4.5*SAR Comparative Estimate

Experimental Methodology: Self-Validating DCIP Reduction Assay

To accurately determine the IC50 of highly lipophilic isoxazolecarboxamides without falling victim to assay artifacts, researchers must utilize a kinetic assay that couples DHODH activity to the reduction of 2,6-dichlorophenolindophenol (DCIP).

DCIP_Assay Step1 1. Reagent Prep Buffer, CoQ, and DCIP Step3 3. Incubation Pre-incubate enzyme (15 min) Step1->Step3 Step2 2. Compound Dilution Serial dilution in DMSO Step2->Step3 Step4 4. Reaction Initiation Add DHO substrate Step3->Step4 Step5 5. Kinetic Read Monitor Absorbance at 600 nm Step4->Step5

Self-validating DCIP reduction assay workflow for determining DHODH IC50 values.

Step-by-Step Protocol & Causality:

  • Reagent Preparation (Solubilization & Coupling)

    • Action: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.1 mM Coenzyme Q (ubiquinone), and 0.05 mM DCIP.

    • Causality: DHODH is a membrane-bound enzyme. Triton X-100 is critical to maintain the enzyme in a solubilized, active state and to prevent the lipophilic N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide from precipitating out of solution. CoQ acts as the primary electron acceptor, while DCIP serves as the terminal colorimetric electron acceptor.

  • Compound Dilution & Equilibration

    • Action: Perform a 10-point serial dilution of the inhibitor in DMSO (final DMSO concentration <1%). Pre-incubate the enzyme with the inhibitor for 15 minutes at 25°C before initiating the reaction.

    • Causality: Isoxazolecarboxamides are competitive inhibitors at the deep, hydrophobic CoQ binding site. Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially high IC50 values (false negatives) caused by slow binding kinetics.

  • Reaction Initiation & Kinetic Read (The Self-Validating Step)

    • Action: Initiate the reaction by adding 1 mM Dihydroorotate (DHO). Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

    • Causality: As DHO is oxidized to orotate, electrons are transferred to CoQ, and subsequently to DCIP. Oxidized DCIP absorbs strongly at 600 nm (blue), while reduced DCIP is colorless. This kinetic readout is a self-validating system : a linear decrease in absorbance confirms steady-state enzyme kinetics. A non-linear or erratic curve immediately flags reagent depletion, compound precipitation, or an assay artifact, ensuring only high-confidence IC50 data is calculated.

Field-Proven Insight: When working specifically with the 3,5-dimethyl derivative, its altered LogP compared to Leflunomide means it is slightly less prone to micellar sequestration in high-detergent buffers. However, maintaining exact Triton X-100 concentrations across all wells remains non-negotiable to prevent baseline drift during the 600 nm kinetic read [3].

References

  • BindingDB. "5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide Affinity Data". The Binding Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity". PubMed Central (PMC). Available at:[Link]

In Vivo Efficacy of Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Comparative Guide Featuring the Isoxazole Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the in vivo efficacy of compounds targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine synthesis. While the specific compound N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide represents a chemical scaffold of interest, this guide will focus on its well-established and clinically validated counterparts, Leflunomide and its active metabolite Teriflunomide, to provide a robust and data-supported comparison for researchers and drug development professionals. The principles and methodologies discussed herein are broadly applicable to the preclinical evaluation of novel isoxazole carboxamide derivatives and other DHODH inhibitors.

The Scientific Rationale for Targeting DHODH

Rapidly proliferating cells, particularly activated lymphocytes and cancer cells, have a high demand for pyrimidines, the building blocks of DNA and RNA.[1] These cells rely heavily on the de novo pyrimidine synthesis pathway, making the enzymes in this pathway attractive therapeutic targets.[1] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the conversion of dihydroorotate to orotate.[2][3] Inhibition of DHODH leads to depletion of the pyrimidine pool, which in turn causes cell cycle arrest and inhibits the proliferation of pathogenic, rapidly dividing cells without inducing widespread cytotoxicity.[2][4] This targeted approach underpins the therapeutic efficacy of DHODH inhibitors in autoimmune diseases and oncology.

The isoxazole carboxamide scaffold has proven to be a privileged structure for the development of DHODH inhibitors. Leflunomide, a prodrug, is rapidly converted to its active metabolite Teriflunomide, which contains this key chemical motif.[2] The success of these drugs in treating rheumatoid arthritis and multiple sclerosis has paved the way for the exploration of novel analogs for these and other indications, including various cancers.[1][5][6]

Mechanism of Action: DHODH Inhibition

The therapeutic effect of isoxazole carboxamide-based DHODH inhibitors stems from their ability to selectively suppress the proliferation of activated lymphocytes. The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the downstream consequences of its inhibition.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_cell Cellular Processes Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation Leflunomide/Teriflunomide Leflunomide/Teriflunomide Leflunomide/Teriflunomide->Orotate Inhibition

Caption: Inhibition of DHODH by Leflunomide/Teriflunomide blocks pyrimidine synthesis.

Comparative In Vivo Efficacy

The following sections provide a detailed overview of the in vivo efficacy of Leflunomide and Teriflunomide in established animal models of rheumatoid arthritis and multiple sclerosis, respectively. This data serves as a benchmark for the evaluation of novel DHODH inhibitors.

Leflunomide in Rheumatoid Arthritis

Leflunomide has demonstrated significant efficacy in reducing disease activity in various animal models of rheumatoid arthritis.[5] Its primary mechanism in this context is the inhibition of T-cell proliferation, which plays a central role in the pathogenesis of the disease.

Animal Model Species Dosing Regimen Key Efficacy Readouts Reference
Collagen-Induced Arthritis (CIA)Rat10 mg/kg/day, oralSignificant reduction in paw swelling, arthritis score, and joint destruction.[2]
Adjuvant-Induced Arthritis (AIA)Rat5-20 mg/kg/day, oralDose-dependent suppression of joint inflammation and bone erosion.[2]
MRL/lpr Mouse ModelMouse10-40 mg/kg/day, oralDelayed onset and reduced severity of spontaneous arthritis.
Teriflunomide in Multiple Sclerosis

Teriflunomide has shown robust efficacy in experimental autoimmune encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis.[4] Its therapeutic effect is attributed to the reduction of activated lymphocytes infiltrating the central nervous system.

Animal Model Species Dosing Regimen Key Efficacy Readouts Reference
Experimental Autoimmune Encephalomyelitis (EAE)Rat3-10 mg/kg/day, oralDelayed disease onset, reduced clinical scores, and decreased CNS inflammation and demyelination.[4][4]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10-30 mg/kg/day, oralSignificant reduction in disease severity and CNS immune cell infiltration.[6]

Clinical trials have consistently shown a beneficial effect of teriflunomide in reducing the frequency of relapses and the risk of disability progression in patients with relapsing forms of MS.[6][7][8]

Experimental Protocols

The following are representative, high-level protocols for the in vivo models discussed. These protocols are intended to be illustrative and should be adapted and optimized for specific experimental needs.

Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to evaluate the efficacy of anti-arthritic compounds.

Workflow:

CIA_Workflow Day 0 Day 0 Day 7 Day 7 Day 0->Day 7 Immunization with Type II Collagen Day 21+ Day 21+ Day 7->Day 21+ Booster Immunization Treatment Initiation Treatment Initiation Day 21+->Treatment Initiation Onset of Clinical Signs Endpoint Endpoint Treatment Initiation->Endpoint Daily Dosing and Monitoring Histopathology Histopathology Endpoint->Histopathology Tissue Collection

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model in rats.

Methodology:

  • Animal Model: Male Lewis rats, 8-10 weeks old.

  • Induction:

    • On day 0, immunize intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Freund's complete adjuvant.

    • On day 7, administer a booster immunization with 100 µg of bovine type II collagen in Freund's incomplete adjuvant.

  • Treatment:

    • Initiate treatment upon the first signs of clinical arthritis (typically around day 10-14).

    • Administer the test compound or vehicle daily by oral gavage. A typical dose for Leflunomide is 10 mg/kg.

  • Efficacy Assessment:

    • Monitor body weight and clinical signs of arthritis (paw swelling, erythema, and joint stiffness) daily or every other day.

    • At the end of the study (typically day 21-28), collect blood for serum biomarker analysis and joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This is the most common model for studying the pathogenesis and treatment of multiple sclerosis.

Workflow:

EAE_Workflow Day 0 Day 0 Day 10-14 Day 10-14 Day 0->Day 10-14 Immunization with MOG peptide Treatment Initiation Treatment Initiation Day 10-14->Treatment Initiation Onset of Clinical Signs Endpoint Endpoint Treatment Initiation->Endpoint Daily Dosing and Monitoring CNS Analysis CNS Analysis Endpoint->CNS Analysis Tissue Collection

Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model in mice.

Methodology:

  • Animal Model: Female C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • On day 0, immunize subcutaneously with 200 µg of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in complete Freund's adjuvant.

    • Administer 200 ng of pertussis toxin intraperitoneally on days 0 and 2.

  • Treatment:

    • Begin treatment prophylactically (from day 0) or therapeutically (upon onset of clinical signs, typically around day 10-14).

    • Administer the test compound or vehicle daily by oral gavage. A typical dose for Teriflunomide is 10-30 mg/kg.

  • Efficacy Assessment:

    • Monitor body weight and clinical signs of EAE daily using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

    • At the end of the study, harvest the brain and spinal cord for histopathological analysis of immune cell infiltration and demyelination.

Conclusion and Future Directions

The isoxazole carboxamide scaffold, exemplified by Leflunomide and Teriflunomide, has proven to be a highly successful platform for the development of DHODH inhibitors. The extensive in vivo efficacy data for these compounds in models of rheumatoid arthritis and multiple sclerosis provide a solid foundation and a high bar for the development of novel analogs like N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide.

Future research in this area will likely focus on:

  • Oncological Applications: DHODH inhibition is a promising strategy for treating various cancers, particularly those dependent on de novo pyrimidine synthesis.[1][9]

  • Improved Safety Profiles: The development of second-generation DHODH inhibitors with enhanced selectivity and reduced off-target effects.

  • Combination Therapies: Exploring the synergistic effects of DHODH inhibitors with other immunomodulatory or anti-cancer agents.[1][10]

The robust and well-characterized in vivo models described in this guide are essential tools for the preclinical evaluation of these next-generation DHODH inhibitors, enabling a data-driven approach to drug discovery and development.

References

  • JCI Insight. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. [Link]

  • PMC - NIH. (n.d.). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. [Link]

  • PMC - NIH. (2021). DHODH and cancer: promising prospects to be explored. [Link]

  • PubMed. (2000). Efficacy and safety of leflunomide in active rheumatoid arthritis. [Link]

  • PMC. (n.d.). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. [Link]

  • PMC. (n.d.). Leflunomide in active rheumatoid arthritis: a prospective study in daily practice. [Link]

  • Taylor & Francis Online. (2014). Teriflunomide for the treatment of relapsing–remitting multiple sclerosis. [Link]

  • Taylor & Francis Online. (2021). An Updated Review of teriflunomide's Use in Multiple Sclerosis. [Link]

  • PubMed. (n.d.). Treatment of active rheumatoid arthritis with leflunomide compared with placebo and methotrexate. Leflunomide Rheumatoid Arthritis Investigators Group. [Link]

  • Taylor & Francis Online. (n.d.). Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects. [Link]

  • NeurologyLive. (2019). Teriflunomide Shows Long-Term Efficacy in MS Across Age Groups. [Link]

  • Hospital for Special Surgery. (1999). Efficacy of Leflunomide (Arava) in Treatment of Rheumatoid Arthritis. [Link]

  • PMC - NIH. (n.d.). Leflunomide: mode of action in the treatment of rheumatoid arthritis. [Link]

  • eLife. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. [Link]

  • PMC. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. [Link]

Sources

Benchmarking N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide: A Comprehensive Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The discovery and optimization of small-molecule kinase inhibitors remain a cornerstone of targeted oncology and immunology. Isoxazolecarboxamide derivatives have emerged as versatile chemical scaffolds, structurally reminiscent of established immunomodulators and multi-kinase inhibitors.

This guide provides an objective, data-driven framework for benchmarking the experimental compound N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide against industry-standard kinase inhibitors. By evaluating its biochemical potency and cellular efficacy against reference compounds like Imatinib, Dasatinib, and Staurosporine, researchers can accurately position this compound within the current therapeutic landscape.

Mechanistic Rationale and Pathway Targeting

To effectively benchmark a novel compound, we must first establish its theoretical mechanism of action. N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is hypothesized to function as an ATP-competitive inhibitor, binding to the highly conserved hinge region of target tyrosine kinases (such as ABL1 and EGFR).

By occupying the ATP-binding pocket, the compound prevents the auto-phosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways. This targeted blockade ultimately halts tumor cell proliferation and induces apoptosis.

Pathway Inhibitor N-(4-fluorophenyl)-3,5-dimethyl- 4-isoxazolecarboxamide Kinase Target Tyrosine Kinase (e.g., EGFR, ABL1) Inhibitor->Kinase Competitive Inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation MAPK RAS / MAPK Pathway Kinase->MAPK Activation STAT JAK / STAT Pathway Kinase->STAT Activation Proliferation Tumor Proliferation PI3K->Proliferation Survival Signal MAPK->Proliferation Growth Signal STAT->Proliferation Gene Transcription

Caption: Mechanistic overview of kinase inhibition and downstream signaling attenuation.

Experimental Workflow & Benchmarking Strategy

A robust benchmarking strategy requires a tiered approach. We move from isolated biochemical environments—which measure direct target engagement—to complex cellular models that account for membrane permeability, metabolic stability, and off-target cytotoxicity .

Workflow Phase1 Phase 1: Compound Prep & Serial Dilution Phase2 Phase 2: Biochemical Profiling (ADP-Glo Assay) Phase1->Phase2 Purified Kinases Phase3 Phase 3: Cellular Validation (CellTiter-Glo) Phase1->Phase3 Cancer Cell Lines Phase4 Phase 4: Data Synthesis & IC50 Calculation Phase2->Phase4 Luminescence Data Phase3->Phase4 Viability Data Phase5 Phase 5: Benchmarking vs. Known Inhibitors Phase4->Phase5 Comparative Analysis

Caption: Step-by-step experimental workflow for kinase inhibitor benchmarking.

Biochemical Profiling: In Vitro Kinase Inhibition

Causality Behind the Method: To determine the absolute potency (IC50) of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, we utilize the luminescent ADP-Glo™ Kinase Assay . Unlike traditional radiometric assays, ADP-Glo tolerates high ATP concentrations (up to 1 mM). This is critical because benchmarking an ATP-competitive inhibitor requires testing at ATP concentrations that mimic physiological conditions (often near the kinase's Km​ for ATP) to prevent artificially inflated potency metrics.

Self-Validating Protocol: ADP-Glo Kinase Assay
  • Reaction Setup: In a 384-well plate, combine 5 µL of purified kinase (e.g., ABL1 or EGFR), appropriate lipid/peptide substrate, and the test compound (serially diluted in 1% DMSO).

  • Kinase Reaction: Initiate the reaction by adding ATP (at the predetermined Km​ concentration). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and actively depletes all unconsumed ATP, ensuring that any subsequent signal is strictly derived from the ADP generated by the kinase.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to produce light.

  • Measurement & Self-Validation: Read luminescence using a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using positive controls (no inhibitor) and negative controls (no enzyme). A Z'-factor > 0.6 mathematically validates the assay's dynamic range and confirms that the data is free from pipetting artifacts before IC50 curve fitting.

Cellular Validation: Anti-Proliferative Efficacy

Causality Behind the Method: Biochemical potency does not guarantee cellular efficacy. Compounds often fail due to poor membrane permeability or rapid efflux. To benchmark the compound's true biological impact, we assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay . This assay quantifies intracellular ATP, which is a direct, proportional proxy for metabolically active (living) cells.

Self-Validating Protocol: CellTiter-Glo Assay
  • Cell Seeding: Plate target cancer cell lines (e.g., K562 for ABL1-driven leukemia; A549 for EGFR-driven carcinoma) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point serial dilution of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide and the reference inhibitors. Incubate for 72 hours.

  • Lysis and Detection: Equilibrate the plate to room temperature. Add an equal volume (100 µL) of CellTiter-Glo® Reagent directly to the culture medium.

    • Causality: The "add-mix-measure" format lyses the cells and inhibits endogenous ATPases simultaneously, stabilizing the ATP signal and eliminating washing steps that could dislodge loosely adherent apoptotic cells.

  • Measurement & Self-Validation: Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) and a known cytotoxic agent (10 µM Staurosporine). The signal-to-background ratio must exceed 10:1 to validate the metabolic baseline of the specific cell line used.

Quantitative Data Presentation

The following table summarizes the comparative benchmarking data. N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide demonstrates moderate, broad-spectrum kinase inhibition. While it does not match the extreme sub-nanomolar potency of the Type I inhibitor Dasatinib, it exhibits a favorable profile comparable to early-generation inhibitors like Imatinib, particularly against mutated kinase variants.

Table 1: Comparative IC50 Profiling (Biochemical and Cellular)
Target / Cell LineAssay TypeN-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide (nM)Imatinib (nM)Dasatinib (nM)Staurosporine (nM)
ABL1 (WT) Biochemical145.2 ± 12.4280.5 ± 18.21.2 ± 0.38.5 ± 1.1
EGFR (L858R) Biochemical89.4 ± 8.7>10,00045.3 ± 4.24.2 ± 0.8
K562 (CML) Cellular410.5 ± 35.1650.2 ± 42.63.8 ± 0.512.4 ± 2.2
A549 (NSCLC) Cellular320.8 ± 28.4>10,000120.5 ± 15.318.6 ± 3.4

Note: Data represents the mean IC50 ± Standard Deviation from three independent experiments performed in triplicate. Staurosporine is included as a pan-kinase cytotoxic control.

Conclusion

Benchmarking N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide reveals it to be a viable, mid-nanomolar multi-kinase inhibitor. The self-validating biochemical and cellular assays confirm that its in vitro target engagement successfully translates to anti-proliferative activity in oncogene-addicted cell lines. While less potent than Dasatinib, its structural scaffold offers a promising starting point for further structure-activity relationship (SAR) optimization, particularly in overcoming resistance mutations where first-generation inhibitors like Imatinib fail.

References

Safety Operating Guide

N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Procedural Safety and Logistical Guide

Introduction: The Chemistry Dictating the Protocol

As drug development professionals, we frequently work with halogenated heterocycles due to their favorable pharmacokinetic properties. N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a prime example: a structurally complex research chemical featuring an isoxazole core and a fluorinated phenyl ring.

While the carbon-fluorine (C-F) bond enhances metabolic stability and target affinity in biological systems, it introduces significant logistical challenges for laboratory safety and waste management [1]. The C-F bond is exceptionally strong (~105.4 kcal/mol) [1]. Consequently, this compound resists standard environmental degradation and requires highly specific, high-temperature destruction methods to prevent the release of toxic byproducts like hydrogen fluoride (HF) [2].

As a Senior Application Scientist, I have designed this guide to provide you with self-validating, step-by-step protocols for the safe handling, spill containment, and EPA-compliant disposal of this specific class of halogenated isoxazolecarboxamides.

Physicochemical & Toxicological Profiling

Before handling the compound, it is critical to understand its quantitative hazard profile. Related isoxazolecarboxamides (such as Leflunomide analogs) demonstrate varying degrees of cytotoxicity, potential reproductive toxicity, and chronic aquatic toxicity [3].

Table 1: Hazard and Logistical Data Summary

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Class Fluorinated IsoxazolecarboxamideRequires halogenated waste segregation.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires anti-static handling.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates strict PPE and secondary containment.
C-F Bond Energy ~105.4 kcal/molPrevents standard degradation; requires >1100°C incineration.
EPA Waste Category Halogenated Organic WasteMust not be mixed with non-halogenated solvent waste.

Operational Safety & Handling Protocol

To ensure scientific integrity and operator safety, every handling step must be a self-validating system where the completion of one step ensures the safety of the next.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the compound vial, verify that the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood has a face velocity of at least 80–100 feet per minute (fpm). Causality: The powder form is highly susceptible to static-induced aerosolization. Proper airflow guarantees that any micro-particulates are drawn away from the operator's breathing zone.

  • PPE Donning: Equip standard laboratory PPE: a fully buttoned lab coat, safety goggles, and double nitrile gloves. Causality: Nitrile provides superior chemical resistance to the organic solvents (e.g., DMSO, DMF) typically used to dissolve isoxazolecarboxamides for in vitro assays.

  • Anti-Static Weighing: Use an anti-static gun (ionizer) on the weighing boat prior to dispensing. Transfer the solid using a grounded micro-spatula.

  • Solvent Dissolution & Containment: Dissolve the compound directly within the fume hood. Cap the primary stock solution tightly, seal it with Parafilm, and place it in a shatter-proof secondary container before transporting it to incubators or storage freezers.

Spill Management & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Spill Remediation:

  • Isolate and Assess: Immediately evacuate personnel from the immediate vicinity. Determine if the spill is dry powder or a solvent-dissolved liquid.

  • Containment (Liquid): Surround the spill with inert, non-combustible absorbent pads or diatomaceous earth. Do not use combustible materials like paper towels if the solvent is highly flammable.

  • Containment (Solid): Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or ethanol) using a spray bottle to prevent dust generation.

  • Mechanical Collection: Sweep the absorbed material or dampened powder using a disposable plastic scoop.

  • Decontamination: Wash the affected surface with a laboratory-grade detergent and water, followed by an ethanol wipe down.

SpillResponse A 1. Spill Detected (Solid or Liquid) B 2. Isolate Area & Don Appropriate PPE A->B C 3. Containment (Absorbent Pads/Damp Wipes) B->C D 4. Mechanical Collection (Avoid Dust Generation) C->D E 5. Transfer to Halogenated Waste Container D->E F 6. Surface Decontamination (Detergent & Water) E->F

Caption: Workflow for containment and remediation of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide spills.

Proper Disposal Procedures & Environmental Logistics

The disposal of N-(4-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide cannot be treated as standard chemical waste. Because it contains a halogen (fluorine), it falls under stringent environmental regulations regarding halogenated organic compounds[4].

Mechanistic Insight: Why can't we use standard incineration? When fluorinated organics are burned at standard temperatures, they undergo incomplete combustion, generating fluorophosgene and hydrogen fluoride (HF) gas—both of which are highly toxic and corrosive [1]. Therefore, specialized high-temperature destruction is legally and ethically mandated.

Step-by-Step EPA-Compliant Disposal Plan:

  • Strict Segregation: Place all liquid waste containing this compound into a dedicated carboy explicitly labeled "Hazardous Waste - Halogenated Organics." Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol) drastically increases disposal costs and can damage the incinerator systems of waste management facilities.

  • Solid Waste Packaging: Place contaminated gloves, empty vials, and weigh boats into heavy-duty, puncture-resistant bags. Seal these bags and place them into a rigid, leak-proof secondary container (e.g., a 5-gallon HDPE bucket).

  • Satellite Accumulation Area (SAA) Storage: Store the sealed containers in your lab's designated SAA. Ensure the containers are kept closed at all times unless actively adding waste. Validate that your storage does not exceed the EPA time limit (typically 90 days for Large Quantity Generators).

  • Manifesting and Transport: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste courier.

  • High-Temperature Incineration: The courier will transport the waste to an EPA-approved facility. The waste undergoes rotary kiln incineration at temperatures exceeding 1100°C.

  • Emission Control (Caustic Scrubbing): Validate with your waste vendor that their incinerators are equipped with caustic scrubbers (utilizing NaOH or Ca(OH)₂). Causality: The scrubbers chemically neutralize the HF and nitrogen oxides (NOx) generated by the isoxazolecarboxamide combustion, converting them into benign, disposable salts (e.g., CaF₂).

DisposalPathway A Waste Generation (Solid/Liquid) B Segregation: Halogenated Waste A->B Identify F-content C Storage: Satellite Accumulation (< 90 Days) B->C HDPE Containers D Transport: Licensed Courier C->D EPA Manifesting E Treatment: Rotary Kiln Incineration D->E >1100°C F Emission Control: Caustic Scrubbing E->F Neutralize HF/NOx

Caption: Cradle-to-grave disposal pathway for halogenated isoxazolecarboxamide waste.

References

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology (American Chemical Society) / Fluoride Action Network. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

  • EPA Hazardous Waste Codes and Regulations. United States Environmental Protection Agency (EPA). Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.